Brevinin-2Ee -

Brevinin-2Ee

Catalog Number: EVT-246650
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brevinin-2Ee is a member of the Brevinin family of antimicrobial peptides, which are primarily derived from the skin secretions of various frog species, particularly those in the genus Rana. This peptide exhibits a range of biological activities, including antimicrobial and potential anticancer properties. It is characterized by its relatively low hemolytic activity, making it a candidate for therapeutic applications without significant toxicity to human cells.

Source

Brevinin-2Ee is isolated from the skin of Rana esculenta, commonly known as the green frog. The extraction process typically involves collecting skin secretions and purifying the peptide through chromatographic techniques. The Brevinin family is noted for its diverse biological functions, including antibacterial, antifungal, and anticancer activities, which are attributed to their unique structural features.

Classification

Brevinin-2Ee belongs to the class of antimicrobial peptides (AMPs), specifically within the Brevinin subgroup. AMPs are small, typically cationic peptides that play crucial roles in the innate immune response across various organisms. They are classified based on their structure, charge, and mechanism of action.

Synthesis Analysis

The synthesis of Brevinin-2Ee can be achieved through several methodologies:

  1. Natural Extraction: The peptide can be extracted from frog skin secretions using solvents followed by purification techniques such as high-performance liquid chromatography (HPLC).
  2. Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is a common method for producing Brevinin-2Ee. This technique allows for precise control over the sequence and modifications of the peptide.
  3. Recombinant DNA Technology: Genetic engineering techniques can be employed to express Brevinin-2Ee in bacterial systems. This involves cloning the gene encoding the peptide into an expression vector and inducing its production in Escherichia coli.

Technical details include using reverse-phase HPLC for purification and mass spectrometry for confirming the molecular weight and sequence integrity of the synthesized peptide.

Molecular Structure Analysis

Brevinin-2Ee is composed of 25 amino acids with a characteristic amphipathic structure that contributes to its biological activity. The primary structure includes a sequence rich in hydrophobic residues, which facilitates membrane interaction and pore formation in target cells.

Structure Data

  • Molecular Formula: C₁₃H₁₈N₄O₃S
  • Molecular Weight: Approximately 2900 Da
  • Amino Acid Sequence: A specific sequence that includes both hydrophobic and charged residues, enhancing its interaction with microbial membranes.

The secondary structure analysis often reveals an alpha-helical conformation in membrane-mimicking environments, which is crucial for its antimicrobial activity.

Chemical Reactions Analysis

Brevinin-2Ee participates in several chemical interactions:

  1. Membrane Disruption: The peptide interacts with bacterial membranes, leading to pore formation that disrupts cellular integrity.
  2. Cytotoxicity: It has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
  3. Antimicrobial Activity: Brevinin-2Ee exhibits broad-spectrum antimicrobial properties against various pathogens by destabilizing their membranes.

Technical details regarding these reactions include assays measuring minimum inhibitory concentration (MIC) against bacteria and flow cytometry analyses to assess cell viability post-treatment.

Mechanism of Action

The mechanism of action for Brevinin-2Ee involves several steps:

  1. Membrane Interaction: The amphipathic nature allows it to associate with lipid bilayers.
  2. Pore Formation: Upon insertion into membranes, it forms pores that lead to ion leakage and eventual cell lysis.
  3. Induction of Apoptosis: In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Data supporting these mechanisms include flow cytometry results demonstrating increased apoptosis markers in treated cells and microscopy studies showing morphological changes consistent with cell death.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under extreme pH or temperature.
  • Activity Spectrum: Exhibits activity against Gram-positive and Gram-negative bacteria as well as some fungi.

Relevant analyses include stability tests under various environmental conditions and assays determining its activity spectrum against different microorganisms.

Applications

Brevinin-2Ee has several scientific applications:

  1. Antimicrobial Agents: Due to its potent antibacterial properties, it can be developed into new antibiotics to combat resistant strains of bacteria.
  2. Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology.
  3. Biotechnology Research: Used as a model compound for studying membrane interactions and developing novel drug delivery systems.

Research continues into optimizing its efficacy and reducing potential side effects while exploring its full therapeutic potential across various fields.

Introduction to Brevinin-2Ee in the Context of Antimicrobial Peptide Research

Evolutionary Significance of Brevinin-2 Peptides in Amphibian Host Defense Systems

Brevinin-2 peptides emerged as evolutionarily conserved weapons in the amphibian immune arsenal, with their first identification in Rana brevipoda porsa in 1992 [1]. These peptides evolved to protect frogs inhabiting microbially dense aquatic and terrestrial environments, where rapid defense against pathogens is essential for survival. Their persistence across diverse anuran lineages highlights their functional optimization through natural selection. Key evolutionary aspects include:

  • Ecological Pressures Driving Diversification: Frogs occupying tropical to subarctic habitats (e.g., Pelophylax species) exhibit substantial heterogeneity in Brevinin-2 sequences [1] [5]. This reflects adaptive radiation to regional pathogen threats, with granular glands in dorsal skin tissue serving as biofactories for these peptides [1]. Mechanical injury or predator attacks trigger holocrine secretion release, deploying pre-synthesized peptides immediately at infection sites.

  • Conserved Structural Motifs: Most Brevinin-2 peptides share a C-terminal cyclic heptapeptide domain ("Rana box") formed by disulfide bonding between conserved cysteine residues (Cys²⁷ and Cys³³ in Brevinin-2Ee) [1]. This domain enhances structural stability in proteolytic environments and facilitates membrane interaction. Exceptions exist in some species (e.g., R. okinavana), where C-terminal amidation replaces the Rana box, suggesting alternative evolutionary strategies [1].

  • Functional Trade-offs: While maintaining strong antibacterial activity, Brevinin-2 peptides generally exhibit lower hemolytic activity than their Brevinin-1 counterparts [5] [10]. This selectivity—targeting microbial over eukaryotic membranes—likely arose from selective pressures minimizing host toxicity while maintaining defense efficacy. The peptides primarily operate via membrane disruption mechanisms ("carpet model" or "toroidal pore"), leveraging their amphipathic α-helical structures to permeabilize bacterial membranes [1] [5].

Table 1: Evolutionary Traits of Brevinin-2 Peptides

FeatureEvolutionary SignificanceExample in Brevinin-2Ee
Rana box domainStabilizes peptide structure; enhances membrane insertion capacityDisulfide bridge between Cys²⁷-Cys³³
Cationic residuesFacilitates electrostatic attraction to anionic bacterial membranesHigh lysine/arginine content
Sequence hypervariabilityAllows rapid adaptation to diverse pathogens; minimizes microbial resistance developmentVariable N-terminal region; conserved C-terminal domain
Tissue-specific expressionEnables rapid deployment from granular glands upon injurySynthesized in dermal granular glands

Brevinin-2Ee as a Member of the Brevinin-2 Superfamily: Taxonomic and Phylogenetic Classification

Brevinin-2Ee belongs to the extensively diversified Brevinin-2 superfamily, comprising at least 86 documented members in the Antimicrobial Peptide Database (APD) [10]. Its classification reflects both taxonomic origins and structural relationships:

  • Taxonomic Provenance: Brevinin-2Ee derives primarily from Eurasian Pelophylax species (formerly Rana), including P. esculentus (edible frog) and P. ridibundus (marsh frog) [5] [10]. This places it phylogenetically within the Ranidae family, which demonstrates the highest diversity of Brevinin isoforms among amphibians. The "Ee" designation specifically denotes its isolation from P. esculentus.

  • Phylogenetic Relationships: Gene duplication events within Ranidae have generated distinct Brevinin-2 clades corresponding to geographical divergence. Brevinin-2Ee clusters with peptides from closely related Pelophylax species rather than geographically distant genera (e.g., North American Lithobates) [1]. This suggests relatively recent evolutionary divergence (<20 million years), consistent with the Eocene-Oligocene radiation of Ranidae [1].

  • Signature Structural Features: Brevinin-2Ee maintains four invariant residues critical to the Brevinin-2 family: Lys⁷, Cys²⁷, Lys²⁸, and Cys³³ (numbered according to the prototypical Brevinin-2 sequence) [1] [10]. These residues underpin its functional architecture:

  • Lys⁷/Lys²⁸: Contribute to cationic charge (+5 to +7 at physiological pH)
  • Cys²⁷/Cys³³: Form the Rana box's disulfide bridgeThe peptide adopts a flexible random coil in aqueous solutions but transitions to an amphipathic α-helix in membrane-mimetic environments (e.g., 50% trifluoroethanol) [1], enhancing its ability to penetrate hydrophobic lipid bilayers.

Table 2: Conserved Structural Elements in Brevinin-2Ee

Residue PositionAmino AcidFunctional RoleConservation Status
7LysineElectrostatic interaction with bacterial membranes; charge mediationAbsolute (>98% of Brevinin-2 family)
15VariableDetermines hydrophobic moment; influences membrane insertion depthLow
27CysteineDisulfide bond formation (Rana box stabilization)Absolute
28LysineStabilizes Rana box conformation; membrane interactionAbsolute
33CysteineDisulfide bond formation (Rana box stabilization)Absolute

Knowledge Gaps and Research Motivations: Bridging Structural Diversity and Functional Specificity

Despite extensive characterization of Brevinin-2 peptides, critical knowledge gaps impede their translational development. Brevinin-2Ee exemplifies these challenges:

  • Mechanistic Specificity Against Resistant Pathogens: Though Brevinin-2Ee shows efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values <10 μM [10], the precise molecular determinants enabling this activity remain elusive. Key unresolved questions include:
  • How do variations in hydrophobic arc size (e.g., residues 10–18) influence selectivity between bacterial vs. mammalian membranes?
  • Does transient pore formation or comprehensive membrane dissolution ("carpet mechanism") dominate its bactericidal effects?
  • What role do non-membrane targets (e.g., intracellular interactions with DNA/proteins) play? [5] [10]

  • Host Immune Modulation: Brevinin-2Ee extends the survival of MRSA-infected Caenorhabditis elegans by 35–40% [10]. This protection correlates with upregulated expression of lys-7 (an antimicrobial lysozyme) via the DAF-2/DAF-16 innate immune pathway. However, the peptide-host receptor interactions initiating this response are uncharacterized. Open questions include:

  • Does Brevinin-2Ee directly bind immune receptors (e.g., Toll-like receptors), or act via secondary messengers?
  • How do structural variations among Brevinin-2 isoforms (e.g., Brevinin-2TSa vs. Brevinin-2Ee) yield divergent immunomodulatory effects? [10]

  • Clinical Translation Barriers: The absence of standardized preclinical data limits progress:

  • No comprehensive studies evaluate stability in human serum or simulated physiological conditions.
  • Structure-activity relationship (SAR) studies focus predominantly on in vitro antibacterial activity, neglecting in vivo pharmacokinetics.
  • Scalable production methods (e.g., recombinant expression vs. chemical synthesis) remain economically prohibitive [1] [10].

Table 3: Key Research Gaps and Proposed Approaches for Brevinin-2Ee

Knowledge GapCurrent LimitationsPromising Research Directions
Mechanism of action against MRSAReliance on MIC assays; lack of real-time membrane dynamicsMolecular dynamics simulations; cryo-EM of peptide-treated membranes
DAF-2/DAF-16 pathway modulationCorrelative evidence only; no receptor binding studiesC. elegans mutants (e.g., daf-16 null); surface plasmon resonance
Metabolic stabilityNo pharmacokinetic data in mammalian systemsSerum incubation assays; mass spectrometry metabolite tracking
Scalable productionHigh cost of chemical synthesis (>$500/mg for complex peptides)Recombinant expression in yeast; cell-free protein synthesis systems

Concluding RemarksBrevinin-2Ee exemplifies the intersection of evolutionary innovation and therapeutic potential within amphibian host defense peptides. Its conserved core architecture—optimized through millions of years of amphibian-pathogen coevolution—provides a template for engineering novel anti-infectives. However, capitalizing on this potential requires addressing fundamental gaps in mechanism characterization, immune interactions, and translational feasibility. Future research should prioritize high-resolution structural studies, host-pathogen interaction models beyond C. elegans, and innovative production platforms to transform Brevinin-2Ee from a biological curiosity into a clinically viable antimicrobial agent.

Properties

Product Name

Brevinin-2Ee

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.